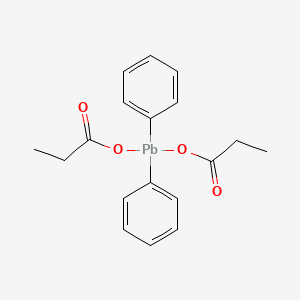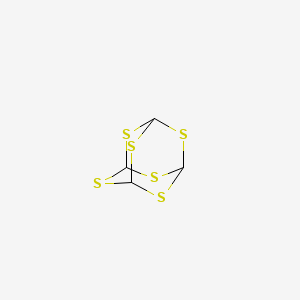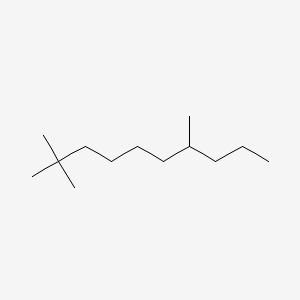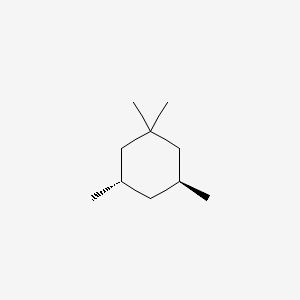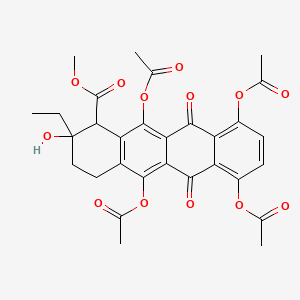![molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1](/img/structure/B13797278.png)
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylsulfonyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Methylsulfonyl Group: The protected piperazine is then reacted with a suitable methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Final Product: The intermediate product is then subjected to further purification and reaction steps to yield (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE.
Industrial Production Methods
In an industrial setting, the production of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine compounds.
Aplicaciones Científicas De Investigación
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE: Unique due to its specific functional groups and stereochemistry.
N-BOC-Piperazine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylpiperazine: Does not have the BOC protecting group, which affects its stability and reactivity.
Uniqueness
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE stands out due to the combination of the BOC protecting group and the methylsulfonyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
740806-59-1 |
|---|---|
Fórmula molecular |
C12H24N2O4S |
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Clave InChI |
POMYUAYJVUYHNP-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


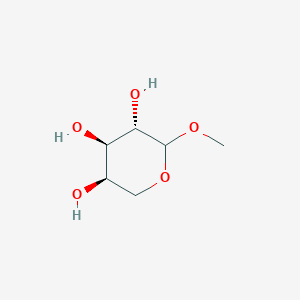

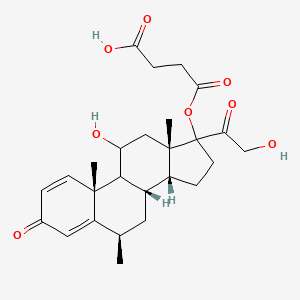
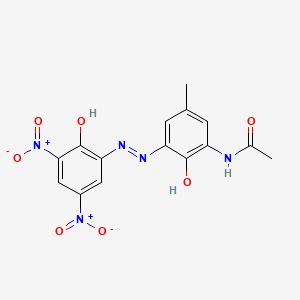
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
